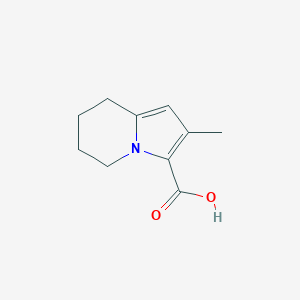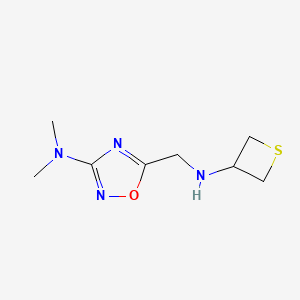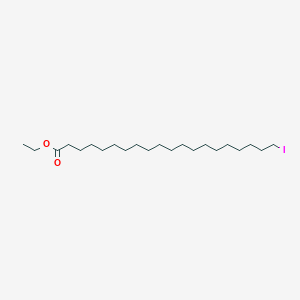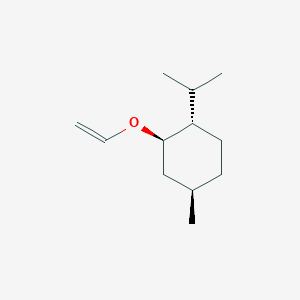
(1S,2R,4R)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(L-menthylvinylether) is a polymer derived from the monomer L-menthylvinylether This compound is part of the vinyl ether family, which is characterized by the presence of an ether group attached to a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
Poly(L-menthylvinylether) can be synthesized through the cationic polymerization of L-menthylvinylether. The polymerization process typically involves the use of a Lewis acid catalyst, such as boron trifluoride etherate, under an inert atmosphere. The reaction is carried out at low temperatures to control the polymerization rate and achieve high molecular weight polymers.
Industrial Production Methods
In an industrial setting, the production of Poly(L-menthylvinylether) involves large-scale polymerization reactors where the monomer and catalyst are continuously fed into the reactor. The reaction conditions are carefully controlled to ensure consistent polymer quality. The polymer is then precipitated, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions
Poly(L-menthylvinylether) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol groups.
Substitution: The ether group in the polymer can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ether derivatives.
科学的研究の応用
Poly(L-menthylvinylether) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release drug delivery systems due to its biocompatibility and film-forming properties.
Industry: Applied in coatings and adhesives due to its excellent film-forming ability and chemical resistance.
作用機序
The mechanism of action of Poly(L-menthylvinylether) in drug delivery systems involves the encapsulation of the drug within the polymer matrix. The polymer matrix controls the release rate of the drug, ensuring a sustained release over time. The molecular targets and pathways involved depend on the specific drug being delivered and the interaction between the polymer and the biological environment.
類似化合物との比較
Poly(L-menthylvinylether) can be compared with other vinyl ether polymers such as Poly(methyl vinyl ether) and Poly(ethyl vinyl ether). While all these polymers share similar chemical structures, Poly(L-menthylvinylether) is unique due to the presence of the L-menthyl group, which imparts specific properties such as enhanced biocompatibility and film-forming ability.
List of Similar Compounds
- Poly(methyl vinyl ether)
- Poly(ethyl vinyl ether)
- Poly(isobutyl vinyl ether)
Poly(L-menthylvinylether) stands out among these compounds due to its unique combination of properties, making it a valuable material for various applications in research and industry.
特性
分子式 |
C12H22O |
|---|---|
分子量 |
182.30 g/mol |
IUPAC名 |
(1S,2R,4R)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |
InChIキー |
IZPAEFLHCVEFSX-GRYCIOLGSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC=C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


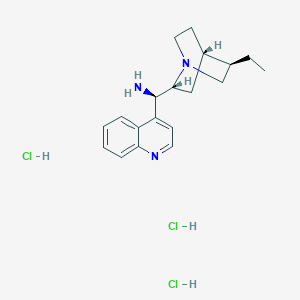
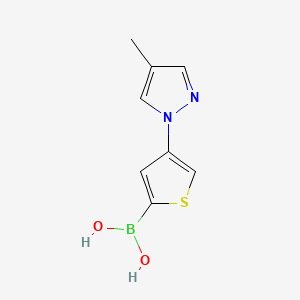
![3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)

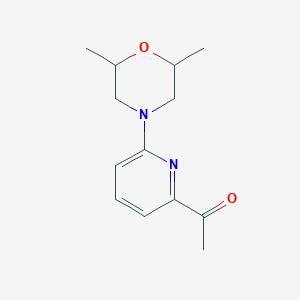
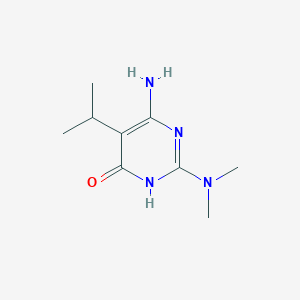

![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
![1-[5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13338196.png)
![2-[(Azetidin-3-yloxy)methyl]-5-bromo-1,3-thiazole](/img/structure/B13338217.png)

